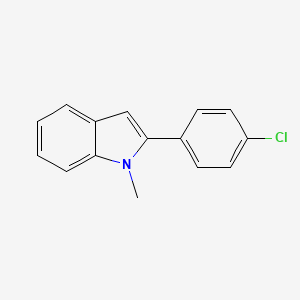
(4-Hexylphenyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hexylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C15H26Si. It is characterized by a phenyl ring substituted with a hexyl group at the para position and a trimethylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hexylphenyl)trimethylsilane typically involves the hydrosilylation of 4-hexylphenylacetylene with trimethylsilane in the presence of a catalyst. Common catalysts used in this reaction include platinum-based catalysts such as Karstedt’s catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and minimize by-products. The final product is purified through distillation or recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: (4-Hexylphenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can participate in reduction reactions, often serving as a hydride donor in the presence of catalysts like palladium or platinum.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium or platinum catalysts.
Substitution: Electrophiles such as halogens or alkylating agents.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Reduced hydrocarbons.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
(4-Hexylphenyl)trimethylsilane has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its ability to enhance hydrophobicity and thermal stability
Mechanism of Action
The mechanism of action of (4-Hexylphenyl)trimethylsilane primarily involves its role as a hydride donor in reduction reactions. The silicon-hydrogen bond in the trimethylsilyl group is highly reactive, allowing it to participate in various chemical transformations. The compound can stabilize reactive intermediates through hyperconjugation, facilitating the formation of desired products in synthetic reactions .
Comparison with Similar Compounds
Trimethylsilane: Similar in structure but lacks the hexylphenyl group, making it less hydrophobic and less bulky.
Triethylsilane: Contains ethyl groups instead of methyl groups, resulting in different reactivity and steric properties.
Phenyltrimethylsilane: Similar phenyl group but without the hexyl substitution, affecting its solubility and reactivity
Uniqueness: (4-Hexylphenyl)trimethylsilane stands out due to its unique combination of hydrophobicity from the hexyl group and reactivity from the trimethylsilyl group. This makes it particularly useful in applications requiring both properties, such as in the synthesis of hydrophobic coatings and advanced materials .
Properties
Molecular Formula |
C15H26Si |
|---|---|
Molecular Weight |
234.45 g/mol |
IUPAC Name |
(4-hexylphenyl)-trimethylsilane |
InChI |
InChI=1S/C15H26Si/c1-5-6-7-8-9-14-10-12-15(13-11-14)16(2,3)4/h10-13H,5-9H2,1-4H3 |
InChI Key |
VHDWAXCCPZNMHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


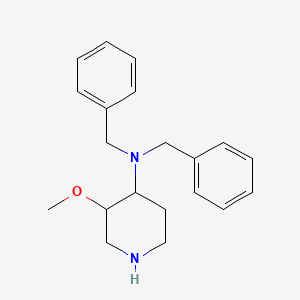
![[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13683518.png)

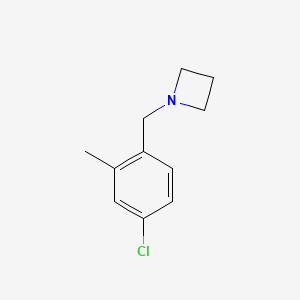

![1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13683540.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13683543.png)
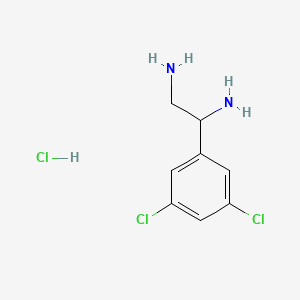

![tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate](/img/structure/B13683554.png)
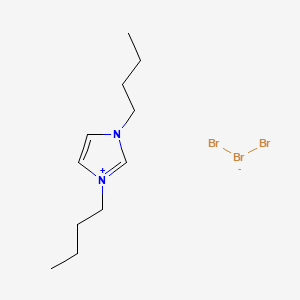

![9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683585.png)
